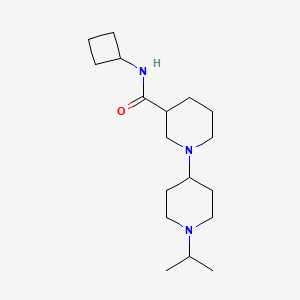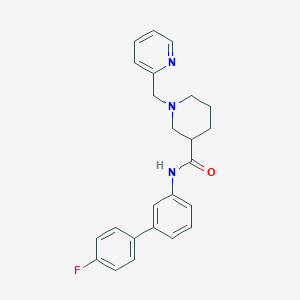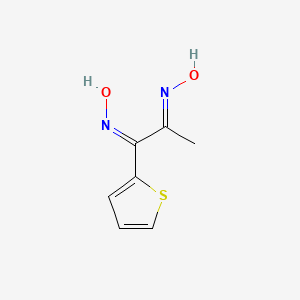![molecular formula C22H21N3O3 B6140222 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide](/img/structure/B6140222.png)
3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide, also known as BRL 15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL 15572 is a selective antagonist of the cannabinoid CB1 receptor and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 acts as a selective antagonist of the cannabinoid CB1 receptor. This receptor is primarily found in the brain and is involved in the regulation of appetite, mood, and pain sensation. By blocking the CB1 receptor, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 can reduce food intake and increase energy expenditure, as well as reduce drug-seeking behavior and improve mood.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has a wide range of biochemical and physiological effects. It has been found to reduce food intake and increase energy expenditure by activating the sympathetic nervous system. 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has also been found to reduce drug-seeking behavior by blocking the rewarding effects of drugs of abuse. Additionally, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has been found to improve mood by increasing the levels of serotonin and dopamine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor and study its effects. Additionally, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has been extensively studied and has a well-established mechanism of action, making it a reliable tool for researchers. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 in lab experiments is its potential for off-target effects. While it is selective for the CB1 receptor, it may still interact with other receptors and produce unintended effects.
Orientations Futures
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572. One area of interest is its potential for the treatment of obesity and related metabolic disorders. Further studies are needed to determine the optimal dosing and duration of treatment for these conditions. Additionally, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has shown potential for the treatment of drug addiction, and further studies are needed to determine its efficacy in humans. Finally, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 may have potential applications for the treatment of anxiety and depression, and further studies are needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 involves several steps, starting with the reaction of 3-bromoanisole with potassium tert-butoxide to form 3-methoxyphenylpropene. The resulting product is then reacted with 5-methyl-2-pyrazinecarboxaldehyde to form 3-(5-methyl-2-pyrazinyl)propen-1-ol. This compound is then reacted with benzodioxole-5-carboxylic acid to form the final product, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has been extensively studied for its potential therapeutic applications. It has been found to have anti-obesity effects by reducing food intake and increasing energy expenditure. 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has also been found to have potential applications for the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, 3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide 15572 has been found to have potential applications for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(5-methylpyrazin-2-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-11-24-18(12-23-15)13-25-22(26)10-19(16-5-3-2-4-6-16)17-7-8-20-21(9-17)28-14-27-20/h2-9,11-12,19H,10,13-14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMLUKFCOANDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methoxy-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6140146.png)
![2-chloro-N-(3-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6140154.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(phenylthio)acetamide](/img/structure/B6140162.png)
![1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B6140174.png)
![2-{4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6140176.png)

![1-cyclohexyl-4-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6140195.png)


![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6140219.png)
![methyl N-{[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}methioninate](/img/structure/B6140224.png)
![N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B6140232.png)
![N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B6140233.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6140235.png)